2,5-dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Potential
One significant application of compounds related to 2,5-dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is in the field of photodynamic therapy for cancer treatment. Studies have shown that benzenesulfonamide derivatives exhibit promising characteristics as photosensitizers, which are crucial in photodynamic therapy. This therapy involves the use of light-sensitive compounds that, upon activation by a specific wavelength of light, produce reactive oxygen species that can destroy cancer cells. For example, zinc(II) phthalocyanine substituted with benzenesulfonamide units was studied for its photophysical and photochemical properties, suggesting potential as a photosensitizer candidate in cancer treatment due to favorable fluorescence and singlet oxygen production (Öncül et al., 2022).
Anticancer Activity
Further research into benzenesulfonamide derivatives has explored their efficacy in anticancer applications. For instance, novel indenopyridine derivatives containing benzenesulfonamide groups demonstrated potent in vitro anticancer activity against breast cancer cell lines. Compounds exhibited significant inhibitory effects, highlighting the potential of these derivatives in developing new cancer therapies (Ghorab & Al-Said, 2012).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of benzenesulfonamide derivatives have been extensively studied. These properties are critical in determining the efficacy of these compounds in applications like photocatalytic processes and photodynamic therapy. Studies have shown that introducing benzenesulfonamide derivatives as substituents affects these properties, potentially leading to improved performance in various applications (Öncül et al., 2021).
Synthesis and Characterization
Considerable research has been devoted to synthesizing and characterizing new derivatives of benzenesulfonamide for various scientific applications. These studies involve detailed analyses using spectroscopic methods and exploring different synthesis routes to enhance the properties and potential applications of these compounds (Sayed et al., 2002).
Antimicrobial Activity
Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. Research in this area includes the synthesis of compounds and testing their effectiveness against various bacterial and fungal strains. This research indicates potential applications in developing new antimicrobial agents (Ijuomah et al., 2022).
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-28-16-4-6-18(29-2)19(14-16)30(26,27)22-10-3-13-24-20(25)7-5-17(23-24)15-8-11-21-12-9-15/h4-9,11-12,14,22H,3,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAJFXRHRXYEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.